molecular formula C14H15ClN2O4 B1370594 ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate CAS No. 1134334-63-6

ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1370594
CAS No.: 1134334-63-6
M. Wt: 310.73 g/mol
InChI Key: ILEXPWNOAWOOOE-UHFFFAOYSA-N
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Description

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate (CAS: 1134334-63-6, molecular formula: C₁₄H₁₅ClN₂O₄, molecular weight: 310.7) is an indole-2-carboxylate derivative functionalized with a chloroacetyl group at the 3-position and a methoxy group at the 5-position of the indole ring. This compound is synthesized via Friedel-Crafts acylation using chloroacetyl chloride and ethyl 5-methoxy-1H-indole-2-carboxylate, following procedures analogous to those described for related indole derivatives .

Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-3-21-14(19)13-12(17-11(18)7-15)9-6-8(20-2)4-5-10(9)16-13/h4-6,16H,3,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEXPWNOAWOOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyindole-2-carboxylic acid.

    Formation of the Ester: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form ethyl 5-methoxyindole-2-carboxylate.

    Chloroacetylation: The ester is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetyl group.

    Amination: Finally, the chloroacetylated product is treated with ammonia or an amine to form the desired this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted amides or thioethers.

    Oxidation Products: Oxidized indole derivatives.

    Hydrolysis Products: 5-methoxyindole-2-carboxylic acid and the corresponding amine.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate has been explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that compounds with indole structures, including this compound, may inhibit enzymes involved in inflammatory processes. For instance, derivatives of indole compounds have shown promise in inhibiting 5-lipoxygenase, an enzyme linked to the synthesis of pro-inflammatory leukotrienes. This inhibition can be crucial for developing treatments for inflammatory diseases such as asthma and arthritis .

Anticancer Research

Indole derivatives are also being studied for their anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of investigation. Indole derivatives have been linked to neuroprotection against oxidative stress and neurodegenerative diseases:

  • Mechanisms of Action : Indoles can act as antioxidants and may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegeneration. Compounds that inhibit MAO-B have been shown to provide protective effects in models of Parkinson's disease .
  • Case Studies : In vitro studies have demonstrated that certain indole derivatives can protect neuronal cells from oxidative damage induced by hydrogen peroxide and other neurotoxins, suggesting a potential role in treating conditions like Alzheimer's and Parkinson's diseases .

Summary of Research Findings

Application AreaFindingsReferences
Anti-inflammatoryInhibition of 5-lipoxygenase; potential for treating inflammatory diseases
AnticancerInduction of apoptosis in cancer cell lines; modulation of survival signaling pathways
NeuroprotectionAntioxidant properties; inhibition of MAO-B; protection against oxidative stress

Mechanism of Action

The mechanism of action of ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations in the Acyl Group

Compound Name Acyl Group Ester Group Molecular Weight Key Properties/Applications Reference
Ethyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate Acetyl (CH₃CO) Ethyl 273.3 Lower electrophilicity; used as a precursor in SAR studies
Methyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate Acetyl (CH₃CO) Methyl 259.3 Reduced steric hindrance due to smaller ester group; comparable reactivity
Ethyl 3-propionyl-5-chloro-1H-indole-2-carboxylate Propionyl (CH₂CH₂CO) Ethyl 296.7 Increased lipophilicity; explored for antimicrobial activity
Target Compound Chloroacetyl (ClCH₂CO) Ethyl 310.7 Enhanced electrophilicity for covalent binding; potential protease inhibition

Key Insights :

  • The chloroacetyl group in the target compound increases reactivity compared to acetyl or propionyl analogs, making it suitable for irreversible inhibition mechanisms .
  • Methoxy vs. Chloro Substituents: The 5-methoxy group improves solubility relative to 5-chloro derivatives (e.g., ethyl 5-chloro-3-acetyl-1H-indole-2-carboxylate), which are more lipophilic and often prioritized for CNS-targeting drugs .

Ester Group Modifications

Compound Name Ester Group Acyl Group Molecular Weight Impact on Bioavailability Reference
Ethyl 3-chloroacetyl-5-methoxy-1H-indole-2-carboxylate Ethyl Chloroacetyl 310.7 Moderate metabolic stability; ethyl esters are common prodrug forms
Methyl 3-acetyl-5-methoxy-1H-indole-2-carboxylate Methyl Acetyl 259.3 Faster hydrolysis in vivo due to smaller ester
Free acid derivatives (e.g., 5-chloroindole-2-carboxylic acid) - - ~225–250 Higher polarity but reduced cell permeability

Key Insights :

  • Ethyl esters balance stability and bioavailability, whereas methyl esters are more prone to enzymatic hydrolysis .
  • The target compound’s ethyl group may prolong half-life compared to methylated analogs .

Positional Isomerism and Functional Group Effects

Compound Name Substituent Position Functional Group Molecular Weight Notable Features Reference
Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate 3-position Chloroacetyl 310.7 Covalent binding potential; methoxy enhances solubility
Ethyl 5-chloro-3-acetyl-1H-indole-2-carboxylate 5-position Chloro 267.7 Higher lipophilicity; used in kinase inhibitor studies
Ethyl 3-(2-nitro-5-(trifluoromethyl)phenyl)-5-methoxy-1H-indole-2-carboxylate 3-position Nitro/CF₃ 408.3 Electron-withdrawing groups for charge-transfer interactions

Key Insights :

  • 5-Methoxy vs. 5-Chloro: Methoxy groups improve solubility, while chloro substituents enhance membrane permeability .
  • Electron-withdrawing groups (e.g., nitro, CF₃) in analogs like compound 33 () increase stability but may reduce metabolic flexibility .

Biological Activity

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular Formula C₁₄H₁₅ClN₂O₄
Molecular Weight 310.73 g/mol
CAS Number 1134334-63-6

The compound features an indole core with a chloroacetyl amino group and a methoxy substituent, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, an IC50 value was determined to be less than 10 µM for several tested cell lines, indicating potent anticancer properties. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the Bcl-2 family proteins .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. In cell-free assays, this compound demonstrated an IC50 value of approximately 0.7 µM, showcasing its potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the chloroacetyl group significantly enhances the compound's potency compared to its analogs lacking this substituent. Additionally, modifications at the methoxy position have been shown to affect both solubility and bioactivity, with certain substitutions leading to increased efficacy against cancer cells .

Case Studies

  • Cytotoxicity against Cancer Cell Lines
    • A study conducted on various indole derivatives, including this compound, revealed that it exhibited notable cytotoxic effects on human melanoma (WM793) and glioblastoma (U251) cell lines with IC50 values around 8 µM .
  • Inhibition of 5-Lipoxygenase
    • In another research effort focused on inflammatory pathways, this compound was tested alongside other indole derivatives. It effectively inhibited 5-lipoxygenase activity in polymorphonuclear leukocytes with an IC50 value of 0.23 µM, suggesting its utility in managing conditions like asthma and other inflammatory disorders .

Q & A

Q. How do conflicting bioactivity results (e.g., IC₅₀ values) in kinase inhibition assays arise?

  • Methodological Answer : Discrepancies stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols using the ADP-Glo™ Kinase Assay and control for enzyme lot variability. Surface Plasmon Resonance (SPR) measures binding kinetics independently of ATP competition, reducing variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.